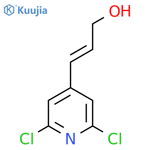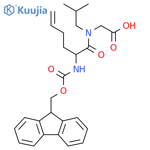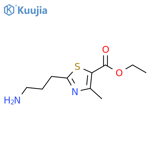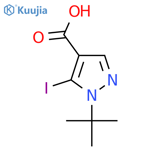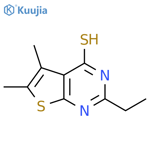Halohydrins
Halohydrins are a class of organic compounds that contain both a halogen atom and a hydroxyl group (-OH) attached to the same carbon atom. These molecules can be classified as chiral, often exhibiting optical activity due to their asymmetric structure. Halohydrins play significant roles in various chemical processes and synthetic methodologies.
Typically synthesized through the epoxidation of alkenes followed by halogenation, these compounds are valuable intermediates in organic synthesis. They find applications in the production of pharmaceuticals, agrochemicals, and polymers due to their unique reactivity. The presence of both a halogen and an alcohol group allows for diverse functionalization possibilities, enabling the development of complex molecules with specific properties.
In chemical reactions, halohydrins can undergo various transformations such as elimination, substitution, or rearrangement, making them versatile building blocks in organic chemistry. Their chiral nature also makes them useful in asymmetric synthesis strategies to produce enantiomerically pure compounds, which are essential for the development of chirally active drugs and other chemicals.

関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
